N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-11-3-5-12(6-4-11)21-15(13-9-27(24,25)10-14(13)20-21)19-17(23)16(22)18-7-8-26-2/h3-6H,7-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZOVFPBGNXOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. In a study assessing the effects of various thieno[3,4-c]pyrazole compounds against oxidative stress induced by 4-nonylphenol on fish erythrocytes, it was found that these compounds reduced the percentage of altered erythrocytes significantly compared to controls. The results are summarized in Table 1.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
| Thieno Compound C | 28.3 ± 2.04 |
| Thieno Compound D | 3.7 ± 0.37 |
| Thieno Compound E | 29.1 ± 3.05 |
This indicates that the thieno[3,4-c]pyrazole compounds can effectively mitigate oxidative damage in biological systems .
2. Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also demonstrated promising antimicrobial activity. In vitro studies have shown that these compounds are effective against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using the agar well diffusion method.
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| E. Coli | 50 | 10 |
| Staphylococcus aureus | 25 | 5 |
The results indicate that certain thieno[3,4-c]pyrazole derivatives possess significant antibacterial properties comparable to standard antibiotics .
3. Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole compounds has been evaluated against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The cytotoxicity was assessed using the MTT assay.
| Compound | IC50 (µM) MCF7 | IC50 (µM) HCT116 |
|---|---|---|
| Thieno Compound A | 5.60 | 7.20 |
| Thieno Compound B | 3.52 | 6.00 |
These findings suggest that some derivatives exhibit potent anticancer activity, making them candidates for further development in cancer therapeutics .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thieno[3,4-c]pyrazole derivatives for their biological activities. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the pyrazole ring significantly influence biological efficacy.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s key functional groups include:
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Thieno[3,4-c]pyrazole sulfone : A bicyclic heteroaromatic system with electron-withdrawing sulfone groups, enhancing electrophilic substitution resistance.
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Oxalamide linker : A planar, hydrogen-bonding moiety prone to hydrolysis under acidic or basic conditions.
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p-Tolyl and methoxyethyl substituents : Hydrophobic and polar groups influencing solubility and intermolecular interactions.
Reactivity of the Sulfone Group
Sulfone groups (-SO₂-) are typically stable under mild conditions but may participate in:
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Nucleophilic substitution : In the presence of strong nucleophiles (e.g., amines, thiols), though steric hindrance from the bicyclic system may limit reactivity.
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Reduction : Conversion to thioethers (-S-) using reducing agents like LiAlH₄, though this is speculative without direct evidence .
Oxalamide Linker Stability
Oxalamides are susceptible to:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, cleaving the amide bond to yield carboxylic acids and amines. For example:
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Thermal decomposition : At elevated temperatures (>200°C), yielding CO₂ and secondary amines.
Thienopyrazole Core Reactions
Analogous thienopyrazole derivatives (e.g., EP2187742B1 ) exhibit:
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Electrophilic aromatic substitution (EAS) : Halogenation or nitration at electron-rich positions, though the sulfone group may deactivate the ring.
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Cross-coupling reactions : Suzuki or Buchwald-Hartwig couplings for functionalization, contingent on accessible halide sites.
Functional Group Interactions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous media | Cleavage of oxalamide to amines and oxalic acid derivatives |
| Nucleophilic attack | Amines, thiols | Potential substitution at sulfone or amide sites (low yield expected) |
| Oxidation | Strong oxidants (e.g., KMnO₄) | Further oxidation of sulfone unlikely; possible degradation of methoxyethyl chain |
Research Gaps and Limitations
No direct experimental data for this compound were found in the provided sources. The inferences above rely on:
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Patent EP2187742B1 , which describes structurally similar thienopyrazole derivatives used in diabetes treatment.
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General organic chemistry principles for sulfones, amides, and heterocycles.
Recommendations for Further Study
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Synthetic pathways : Explore coupling reactions (e.g., HATU-mediated amidation) to modify the oxalamide or p-tolyl groups.
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Stability studies : Investigate pH-dependent hydrolysis kinetics of the oxalamide linker.
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Catalytic functionalization : Test palladium-catalyzed C–H activation on the thienopyrazole ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A closely related compound, N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide (), differs only in the position of the methyl group on the phenyl ring (ortho vs. para). Key comparative insights include:
- Solubility : The 2-methoxyethyl group in both compounds improves solubility in polar solvents, but the para-tolyl group may slightly reduce crystallinity, favoring solution-processable thin films .
- Electronic Properties : Sulfone groups in both compounds act as strong electron-withdrawing units, but the para configuration may lower the LUMO energy level, improving electron affinity in photovoltaic applications .
Broader Context: Thieno-Pyrazol Derivatives in Organic Electronics
- Charge Mobility: Thieno-pyrazol derivatives with sulfone groups demonstrate hole mobilities of 0.01–0.1 cm²/V·s, competitive with amorphous silicon .
- Band Gap Engineering : Substitution patterns (e.g., para-tolyl) can tune optical band gaps between 2.1–2.5 eV, aligning with visible-light absorption for solar cells .
Research Findings and Data Analysis
Hypothetical Property Comparison Table
Note: Data inferred from structural analogs and general trends in conjugated systems (specific experimental data for the target compound is unavailable in provided sources).
Key Insights
- The para-tolyl configuration in the target compound likely enhances charge transport over the ortho analog due to improved molecular stacking .
- Compared to benchmark P3HT/PCBM solar cells, the target compound’s higher band gap may limit photon harvesting efficiency but could enable use in tandem cells or UV-selective detectors .
Preparation Methods
Cyclization via Jacobson Reaction
The Jacobson reaction serves as a cornerstone for constructing the thieno[3,4-c]pyrazole skeleton. Starting from 3-bromothiophene-2-carbaldehyde, condensation with benzophenone hydrazone forms an azine intermediate, which undergoes palladium-catalyzed cyclization. This method achieves a 40.4% overall yield but requires careful control of palladium catalysts (e.g., Pd(OAc)₂) and ligands (dppf).
Reaction Conditions:
Diazotization and Reduction
An alternative approach involves diazotization of 3-aminothiophene derivatives. Treatment with NaNO₂ in acidic media generates a diazonium salt, which is reduced using H₂S or SnCl₂ to yield the pyrazole ring. This method, however, suffers from lower yields (5.7–12%) due to competing dimerization side reactions.
Sulfonation to Install the 5,5-Dioxido Group
Oxidation with Hydrogen Peroxide
The sulfone moiety is introduced by oxidizing the thiophene sulfur using 30% H₂O₂ in acetic acid. This exothermic reaction requires temperature control (0–5°C) to prevent over-oxidation. The yield for this step ranges from 75% to 88%.
Optimization Note:
- Stoichiometry: 3.0 equiv H₂O₂
- Catalyst: None required
- Workup: Neutralization with NaHCO₃ followed by extraction with EtOAc
Formation of the Oxalamide Bridge
Dehydrogenative Coupling with Ethylene Glycol
A scalable method involves reacting 2-methoxyethylamine with ethylene glycol in the presence of a ruthenium catalyst (Ru-MACHO-BH). This dehydrogenative coupling forms the oxalamide bond with 66–96% yields.
Reaction Conditions:
Direct Aminolysis of Diethyl Oxalate
A more cost-effective approach uses diethyl oxalate and 2-methoxyethylamine in ethanol. The reaction proceeds at room temperature for 24 hours, yielding 68–87% of the oxalamide intermediate.
Typical Procedure:
- Diethyl oxalate (1.0 equiv) is added dropwise to 2-methoxyethylamine (2.1 equiv) in ethanol.
- The mixture is stirred at 20°C until precipitation completes.
- The product is filtered and recrystallized from ethanol.
Final Coupling and Functionalization
Amide Bond Formation
The oxalamide intermediate is coupled to the sulfonated thieno[3,4-c]pyrazole using EDC/HOBt in dichloromethane. This step achieves a 72% yield after purification by column chromatography.
Coupling Protocol:
- Coupling Agents: EDC (1.2 equiv), HOBt (1.2 equiv)
- Base: DIPEA (2.0 equiv)
- Solvent: DCM, 0°C to room temperature
Comparative Analysis of Methods
Challenges and Optimization Strategies
Avoiding Dimerization
During diazotization, competing dimerization forms bis-thienopyrazole byproducts. Using dilute conditions (0.1 M) and slow addition of NaNO₂ reduces this issue.
Solvent Selection for Oxalamide Formation
Polar aprotic solvents (e.g., DMF) improve oxalamide yields but complicate purification. Switching to toluene with molecular sieves enhances reproducibility.
Scalability of Palladium-Catalyzed Steps
Replacing Pd(OAc)₂ with Pd/C (10% wt) reduces costs while maintaining efficiency in cyclization reactions.
Q & A
Q. What are the critical steps and conditions for synthesizing N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of thieno[3,4-c]pyrazole with p-tolyl substituents under dry tetrahydrofuran (THF) to prevent hydrolysis .
Oxalamide Coupling : Reaction of the pyrazole intermediate with 2-methoxyethylamine using oxalyl chloride or activated oxalic acid derivatives. Catalysts like triethylamine enhance selectivity .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMF/ethanol mixtures ensures purity .
Key Conditions :
- Temperature: 0–5°C for sensitive steps (e.g., acylation).
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., p-tolyl methyl at δ 2.3 ppm) and confirm oxalamide linkages (amide protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~470–500 g/mol) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (1650–1700 cm) and sulfone groups (1150–1250 cm) .
Q. How can researchers optimize reaction yields during synthesis?
Methodological Answer:
- Solvent Polarity : Use DMF for high solubility of intermediates; switch to THF for moisture-sensitive steps .
- Catalyst Screening : Test bases like KCO or EtN for coupling reactions to reduce side products .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) minimizes decomposition in cyclization steps .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Studies : Perform IC assays across concentrations (1 nM–100 µM) to validate potency variations .
- Off-Target Screening : Use kinase panels or proteome-wide affinity profiling to identify unintended interactions .
- Structural Analog Comparison : Compare with derivatives (e.g., tert-butyl or chloro-substituted analogs) to isolate pharmacophore contributions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., MAPK) or receptors (e.g., GPCRs) .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR Models : Corrogate substituent effects (e.g., p-tolyl vs. chlorophenyl) on activity using MOE or RDKit .
Q. What experimental approaches elucidate the mechanism of action in anti-inflammatory pathways?
Methodological Answer:
- Cytokine Profiling : Measure IL-6, TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Western Blotting : Assess NF-κB or COX-2 inhibition in treated cells .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., PTGS2, IL1B) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
